Finasteride Carboxaldehyde
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Description
Finasteride Carboxaldehyde is a derivative of Finasteride, a synthetic 4-azasteroid. It is primarily known for its role in inhibiting 5 alpha-reductase, an enzyme involved in steroid metabolism.
Synthesis Analysis
- Synthesis from Pregnenolone : Finasteride is synthesized from pregnenolone through multiple steps, including the formation of 3 carbonyl 4 androstene 17β carboxylic acid, followed by reaction with oxalyl chloride and t-butyl amine. This process involves ring cleavage and subsequent closure, hydrogenation, and dehydrogenation steps to yield Finasteride with an overall yield of 16% (Jin, 2003).
- Other Synthesis Methods : Various methods have been developed for the synthesis of Finasteride, including those involving pregnenolone acetic ester, hypobromous acid oxidation, and Oppenauer oxidation (Wu Qiu-ye, 2007).
Molecular Structure Analysis
Finasteride's molecular structure includes a rigid steroid skeleton adopting a half-chair/chair/chair/half-chair conformation with two peptide groups influencing intermolecular contacts. The structure is further characterized by different hydrogen-bond interactions (Wawrzycka et al., 1999).
Chemical Reactions and Properties
- Mechanism-Based Inhibition : Finasteride acts as a mechanism-based inhibitor of human prostate steroid 5α-reductase, forming an enzyme-bound NADP−dihydrofinasteride adduct (Bull et al., 1996).
- Metabolism : Finasteride is metabolized through hydroxylation at the t-butyl group, with omega-aldehyde finasteride as an intermediate (Huskey et al., 1995).
Physical Properties Analysis
Finasteride forms different crystalline forms and molecular complexes, with its physical properties influenced by the solvent used for crystallization and the temperature conditions. The polymorphs of Finasteride show different IR spectra (Othman et al., 2007).
Chemical Properties Analysis
Finasteride's chemical properties are characterized by its interactions with various solvents and its ability to form inclusion complexes, significantly affecting its solubility and bioavailability (Mady & Aly, 2017).
Safety And Hazards
properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLHNVFRBYLTN-WSBQPABSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570310 |
Source
|
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Finasteride Carboxaldehyde | |
CAS RN |
154387-61-8 |
Source
|
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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